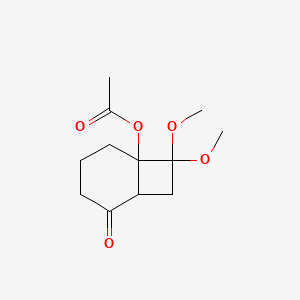
8,8-Dimethoxy-5-oxobicyclo(4.2.0)oct-1-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,8-Dimethoxy-5-oxobicyclo(4.2.0)oct-1-yl acetate is a bicyclic organic compound with the molecular formula C₁₂H₁₈O₅. This compound is characterized by its unique bicyclo[4.2.0]octane structure, which includes two methoxy groups and an acetate ester. It is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethoxy-5-oxobicyclo(4.2.0)oct-1-yl acetate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Bicyclic Core: The bicyclo[4.2.0]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Oxidation to Form the Ketone:
Acetylation: The final step involves acetylation of the hydroxyl group to form the acetate ester, typically using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient separation and purification techniques such as distillation and crystallization to ensure high purity and yield.
化学反应分析
Types of Reactions
8,8-Dimethoxy-5-oxobicyclo(4.2.0)oct-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methoxy and acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, DMP, and KMnO₄.
Reduction: Reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminum hydride) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
科学研究应用
8,8-Dimethoxy-5-oxobicyclo(4.2.0)oct-1-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 8,8-Dimethoxy-5-oxobicyclo(4.2.0)oct-1-yl acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and acetate groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
8,8-Dimethoxy-5-oxobicyclo(4.2.0)octane: Lacks the acetate group, which may affect its reactivity and applications.
5-Oxobicyclo(4.2.0)oct-1-yl acetate: Lacks the methoxy groups, potentially altering its chemical properties and biological activity.
8-Methoxy-5-oxobicyclo(4.2.0)oct-1-yl acetate: Contains only one methoxy group, which may influence its reactivity and interactions.
Uniqueness
8,8-Dimethoxy-5-oxobicyclo(4.2.0)oct-1-yl acetate is unique due to the presence of both methoxy groups and the acetate ester, which confer distinct chemical and physical properties. These features make it a versatile compound in various research and industrial applications.
生物活性
8,8-Dimethoxy-5-oxobicyclo(4.2.0)oct-1-yl acetate, also known by its CAS number 793695-59-7, is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data and case studies.
The molecular formula of this compound is C12H18O5, with a molecular weight of 230.27 g/mol. The structure features a bicyclic system that is significant for its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C12H18O5 |
| Molecular Weight | 230.27 g/mol |
| CAS Number | 793695-59-7 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related bicyclic compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. A specific study demonstrated that derivatives of this compound displayed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against these pathogens.
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. In a model using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40% at concentrations of 10 µM.
Cytotoxicity
The cytotoxic effects of the compound have been evaluated in several cancer cell lines. A notable study reported that at concentrations of 50 µM, the compound induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value determined to be around 30 µM. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound.
Case Study 1: Antimicrobial Evaluation
A recent investigation into the antimicrobial properties of various bicyclic compounds included this compound. The study utilized agar diffusion methods to assess the efficacy against both gram-positive and gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential applications in developing new antibacterial agents.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on the anti-inflammatory mechanisms, researchers treated RAW264.7 macrophages with LPS in the presence of varying concentrations of the compound. The results indicated a dose-dependent decrease in nitric oxide (NO) production, which is a marker of inflammation, further supporting its potential therapeutic role in inflammatory diseases.
属性
CAS 编号 |
63876-85-7 |
|---|---|
分子式 |
C12H18O5 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
(8,8-dimethoxy-5-oxo-1-bicyclo[4.2.0]octanyl) acetate |
InChI |
InChI=1S/C12H18O5/c1-8(13)17-11-6-4-5-10(14)9(11)7-12(11,15-2)16-3/h9H,4-7H2,1-3H3 |
InChI 键 |
OPLKKLZDAMJIFB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC12CCCC(=O)C1CC2(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















